Sodium 2-boronobenzoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium 2-boronobenzoate can be synthesized through the reaction of 2-boronobenzoic acid with sodium hydroxide. The reaction typically involves dissolving 2-boronobenzoic acid in water, followed by the addition of sodium hydroxide to form the sodium salt. The reaction is carried out under mild conditions, usually at room temperature, and the product is obtained by evaporating the solvent .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions: Sodium 2-boronobenzoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding boronic acids or borates.
Reduction: It can be reduced to form boron-containing alcohols or hydrocarbons.
Substitution: It can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Palladium catalysts and bases such as potassium carbonate are commonly used in Suzuki-Miyaura reactions.
Major Products Formed:
Oxidation: Boronic acids or borates.
Reduction: Boron-containing alcohols or hydrocarbons.
Substitution: Biaryl compounds in Suzuki-Miyaura reactions.
Scientific Research Applications
Sodium 2-boronobenzoate has a wide range of applications in scientific research, including:
Biology: It is used in the study of boron-containing compounds and their biological activities.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of sodium 2-boronobenzoate involves its ability to form stable complexes with various molecular targets. In Suzuki-Miyaura reactions, it acts as a boron source that undergoes transmetalation with palladium catalysts to form carbon-carbon bonds. The molecular targets and pathways involved include palladium complexes and organic halides .
Comparison with Similar Compounds
2-Boronobenzoic acid: The parent compound of sodium 2-boronobenzoate.
Potassium 2-boronobenzoate: A similar compound with potassium as the counterion.
2-Boronophenylboronic acid: Another boronic acid derivative with similar chemical properties.
Uniqueness: this compound is unique due to its sodium counterion, which imparts different solubility and reactivity properties compared to its potassium and acid counterparts. Its use in Suzuki-Miyaura reactions is particularly notable due to its stability and efficiency in forming carbon-carbon bonds .
Properties
IUPAC Name |
sodium;2-boronobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BO4.Na/c9-7(10)5-3-1-2-4-6(5)8(11)12;/h1-4,11-12H,(H,9,10);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPMRNQMJDFHGCO-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1C(=O)[O-])(O)O.[Na+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BNaO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.92 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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